molecular formula C18H17NO3 B5699979 (2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5699979
M. Wt: 295.3 g/mol
InChI Key: MBKPDRZYUKCXAE-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetylphenylamine and 4-methoxybenzaldehyde.

    Condensation Reaction: The 4-acetylphenylamine undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

“(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of polymers or advanced materials.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Industry

    Dye and Pigment Production: Use as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of “(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system and functional groups may facilitate binding to these targets, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group.

    (2E)-N-(4-methoxyphenyl)-3-(4-acetylphenyl)prop-2-enamide: Different substitution pattern.

Uniqueness

The presence of both acetyl and methoxy groups in “(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(20)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(22-2)11-4-14/h3-12H,1-2H3,(H,19,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKPDRZYUKCXAE-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.